molecular formula C17H17N5O3S B7468575 N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

Cat. No. B7468575
M. Wt: 371.4 g/mol
InChI Key: XZVPKQQZYQAHMJ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide, also known as BZM055, is a novel compound that has gained significant attention in scientific research. BZM055 has been identified as a potential therapeutic agent due to its unique chemical properties and mechanism of action.

Mechanism of Action

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer types. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide has been shown to exhibit potent anticancer activity in various preclinical models. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide has also been shown to exhibit anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide has several advantages for lab experiments, including its high potency and selectivity towards CA IX. However, its limited solubility and stability in aqueous solutions can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for the development of N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide as a therapeutic agent. One possible direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the evaluation of its efficacy in combination with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide involves the condensation of 2-aminobenzimidazole with 2-oxo-1,3-dimethylimidazolidine-4,5-dicarboxylic acid followed by sulfonation. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been identified as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-21-14-8-7-11(9-15(14)22(2)17(21)23)26(24,25)18-10-16-19-12-5-3-4-6-13(12)20-16/h3-9,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPKQQZYQAHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=NC4=CC=CC=C4N3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

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